molecular formula C7H11N3O2 B2915594 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine CAS No. 1495158-54-7

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B2915594
CAS No.: 1495158-54-7
M. Wt: 169.184
InChI Key: XIGMUFNVTHALGM-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine: is a heterocyclic compound that features an oxadiazole ring fused with an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxan-4-yl hydrazine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of oxan-4-yl-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: Formation of oxan-4-yl-1,2,4-oxadiazol-5-amine derivatives.

    Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 3-(Oxan-4-yl)pentanedioic acid
  • 1-(Oxan-4-yl)ethan-1-one
  • 2,4,6-Tri-substituted-1,3,5-triazines

Comparison: Compared to these similar compounds, 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. For instance, the oxadiazole ring can enhance the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGMUFNVTHALGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495158-54-7
Record name 3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine
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